molecular formula C18H15NO2 B14652744 Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- CAS No. 51671-12-6

Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)-

Cat. No.: B14652744
CAS No.: 51671-12-6
M. Wt: 277.3 g/mol
InChI Key: MZWOSZGKXHSHFG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-methyl-1-naphthalenyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- typically involves the reaction of 3-methyl-1-naphthylamine with benzoic acid derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid group. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 3-Amino-2-methylbenzoic acid

Uniqueness

Benzoic acid, 2-((3-methyl-1-naphthalenyl)amino)- is unique due to its specific structural features, such as the presence of both a benzoic acid moiety and a 3-methyl-1-naphthalenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

51671-12-6

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[(3-methylnaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C18H15NO2/c1-12-10-13-6-2-3-7-14(13)17(11-12)19-16-9-5-4-8-15(16)18(20)21/h2-11,19H,1H3,(H,20,21)

InChI Key

MZWOSZGKXHSHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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